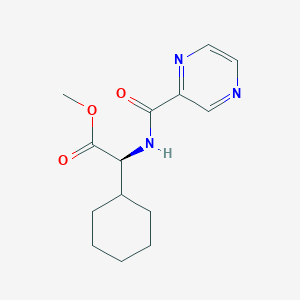
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride
Übersicht
Beschreibung
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride is a synthetic organic compound with a unique structure and diverse applications in various fields of research and industry. It is known for its role as a photosensitive protecting group for the carboxyl function of neurotransmitters, particularly glycine.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a photosensitive protecting group in organic synthesis.
Biology: Employed in the study of neurotransmitter functions and interactions.
Medicine: Investigated for its potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride involves the reaction of N-butyloxycarbonylglycine with 2-methoxy-5-nitrophenol using 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride as a coupling agent in the presence of N-hydroxybenzotriazole and 4-dimethylaminopyridine as catalysts. This method ensures the formation of the desired compound with high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride involves its role as a photosensitive protecting group. Upon exposure to light, the compound undergoes a photochemical reaction that releases the protected neurotransmitter, allowing it to interact with its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride can be compared with other similar compounds such as:
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one: Lacks the hydrochloride group, which may affect its solubility and reactivity.
2-Methoxy-5-nitrobenzyl alcohol: Has a similar structure but different functional groups, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which enhances its solubility and reactivity in various chemical reactions.
Eigenschaften
IUPAC Name |
1-[(2-methoxy-5-nitrophenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4.ClH/c1-18-11-5-4-10(14(16)17)7-9(11)8-13-6-2-3-12(13)15;/h4-5,7H,2-3,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZNHTAKRNTDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN2CCCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



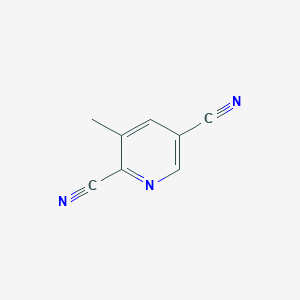
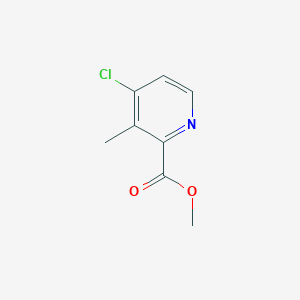

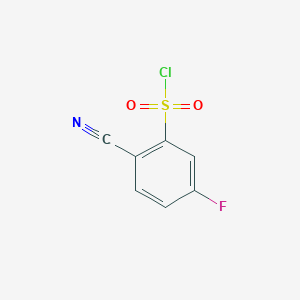
![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)

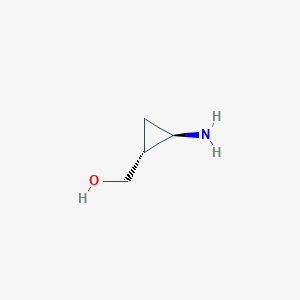
![4-Methyl-5-azaspiro[2.4]heptane](/img/structure/B1455591.png)

